
H-Pro-AMC.HBr
Vue d'ensemble
Description
H-Pro-AMC·HBr is a fluorogenic peptide substrate widely used in enzymology to measure proline iminopeptidase (PIP) activity. It consists of a proline residue linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) via a peptide bond, stabilized as a hydrobromide salt. Upon cleavage of the peptide bond by PIP, free AMC is released, emitting fluorescence at 460 nm (excitation: 380 nm), enabling real-time quantification of enzyme activity . Its specificity for PIP makes it a critical tool for studying bacterial proteases, particularly in Lactococcus lactis and related species .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis remains the gold standard for producing H-Pro-AMC·HBr due to its scalability and control over reaction conditions.
Fmoc-Based Strategy
The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is employed to sequentially build the peptide backbone. Key steps include:
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Resin Activation : Wang resin (100–200 mesh) is swelled in dimethylformamide (DMF) for 30 minutes.
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Fmoc-Proline Coupling : Fmoc-Proline (1.2 equiv) is activated with HBTU (1.1 equiv) and DIPEA (2.5 equiv) in DMF, then coupled to the resin for 2 hours at 25°C.
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AMC Derivative Conjugation : 7-Amino-4-methylcoumarin (AMC) is introduced using HATU (1.1 equiv) and HOAt (1.1 equiv) in DMF, with a coupling time of 4 hours.
Critical Parameters :
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Coupling Reagents : HBTU yields 65% purity, while HATU improves purity to 92% by minimizing racemization.
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Solvent Choice : DMF outperforms dichloromethane (DCM) in solubility but requires rigorous drying to prevent hydrolysis.
Table 1: SPPS Yield Optimization
Condition | Yield (%) | Purity (%) |
---|---|---|
HBTU, DMF, 25°C | 65 | 95 |
HATU, DMF, 25°C | 78 | 98 |
DIC/HOBt, DCM, 4°C | 72 | 97 |
Solution-Phase Synthesis
Solution-phase methods are preferred for small-scale production or when modifying the coumarin moiety.
Proline-AMC Coupling
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Activation of Carboxylic Group : L-Proline (1.0 equiv) is activated with EDCI (1.2 equiv) and NHS (1.1 equiv) in anhydrous THF under nitrogen.
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Amide Bond Formation : The activated proline is reacted with 7-amino-4-methylcoumarin (1.05 equiv) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours.
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Hydrobromide Salt Formation : The product is treated with HBr (33% in acetic acid) at −20°C to precipitate the hydrobromide salt.
Challenges :
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Racemization Risk : Proline’s secondary amine increases racemization at temperatures >30°C.
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Byproduct Formation : Over-activation leads to dimerization, reducing yields by 15–20%.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and reproducibility while maintaining high purity (>99%).
Continuous Flow Reactor Systems
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Reactor Design : Tubular reactors with immobilized enzymes (e.g., thermolysin) enable continuous coupling at 45°C and pH 7.0.
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Throughput : 5 kg/day with 85% yield and 99.2% purity.
Crystallization Optimization
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Anti-Solvent Method : Adding cold diethyl ether to the reaction mixture induces crystallization, achieving 92% recovery.
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Particle Size Control : Seeding with micronized H-Pro-AMC·HBr ensures uniform crystals (10–20 µm).
Table 2: Industrial Process Metrics
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Yield (%) | 70–78 | 85–90 |
Purity (%) | 95–98 | 99–99.5 |
Production Time | 48 hours | 8 hours |
Purification and Characterization
Reverse-Phase HPLC
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Column : C18 (250 × 4.6 mm, 5 µm).
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Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 minutes).
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Retention Time : 12.3 minutes.
Structural Validation
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NMR : ¹H NMR (400 MHz, DMSO-d6) shows proline δ-CH₂ at 1.8–2.2 ppm and AMC aromatic protons at 7.2–7.8 ppm.
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HRMS : [M+H]⁺ observed at 353.21 m/z, matching theoretical mass.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline-7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
L-Proline-7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in various chemical assays to measure enzyme activities.
Biology: Employed in biological studies to investigate enzyme kinetics and substrate specificity.
Medicine: Utilized in medical research to study enzyme-related diseases and develop diagnostic tools.
Industry: Applied in industrial processes to monitor enzyme activities in various products .
Mécanisme D'action
The mechanism of action of L-Proline-7-amido-4-methylcoumarin hydrobromide involves its role as a fluorogenic substrate. When acted upon by specific enzymes like esterases and phosphatases, the compound releases a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar AMC-Coupled Peptidase Substrates
H-Pro-AMC·HBr belongs to a broader class of AMC-conjugated peptide substrates designed for protease activity assays. Below is a detailed comparison with structurally and functionally related compounds.
Structural and Functional Analogues
Key Observations :
- Enzyme Specificity : While all AMC substrates rely on fluorescence release upon hydrolysis, their selectivity varies. H-Pro-AMC·HBr is uniquely tailored for PIP, whereas H-Gly-Pro-AMC·HBr targets DPP-IV due to its Gly-Pro motif .
- Structural Determinants : The addition of Gly in H-Gly-Pro-AMC·HBr introduces a dipeptide sequence, enabling recognition by DPP-IV but rendering it ineffective for PIP .
- Fluorescence Properties : All compounds share identical AMC-derived fluorescence profiles, ensuring standardized detection protocols .
Biochemical Performance
Key Findings :
- Solubility : H-Gly-Pro-AMC·HBr exhibits superior solubility in polar solvents compared to H-Pro-AMC·HBr, likely due to its Gly-Pro backbone enhancing hydrophilicity .
- Sensitivity: H-Pro-AMC·HBr demonstrates higher sensitivity for PIP than H-Gly-Pro-AMC·HBr for DPP-IV, as PIP cleaves monopeptide substrates more efficiently .
Research Implications and Limitations
- Advantages of H-Pro-AMC·HBr :
- Limitations: Limited utility beyond PIP, unlike broader-spectrum substrates like H-Lys-AMC·acetate . Requires stringent pH control to avoid nonspecific hydrolysis .
Activité Biologique
H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a fluorogenic substrate primarily utilized in biochemical assays to study enzyme activities, particularly those involving Dipeptidyl Peptidase IV (DPP-IV). This compound has garnered attention due to its significant role in glucose metabolism and its potential therapeutic applications in managing type 2 diabetes mellitus.
- Molecular Formula : C15H16N2O3·HBr
- Molar Mass : 353.21 g/mol
- Structure : The compound features a proline moiety linked to a 7-amido-4-methylcoumarin, which serves as the fluorogenic reporter group.
This compound acts as a substrate for DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin hormones, which are vital for regulating blood glucose levels. Upon enzymatic cleavage by DPP-IV, this compound releases the fluorescent product 7-amino-4-methylcoumarin, allowing for the quantification of enzyme activity through fluorescence measurements. This mechanism is illustrated below:
Enzyme Kinetics
This compound is particularly valuable in studying enzyme kinetics and substrate specificity. Research indicates that modifications in the peptide structure can significantly influence the kinetics of DPP-IV. For instance, varying the amino acid composition or configuration can alter the rate of cleavage and subsequent fluorescence output.
Case Studies
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DPP-IV Inhibition and Diabetes Management :
- A study demonstrated that dietary peptides derived from food proteins could inhibit DPP-IV activity, suggesting potential applications for this compound in evaluating these inhibitory effects in vitro. This opens avenues for dietary interventions aimed at diabetes management.
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Fluorogenic Assays :
- In various experimental setups, this compound has been employed to monitor DPP-IV activity under different conditions (e.g., varying pH and temperature), providing insights into optimal assay conditions for enzyme activity measurement.
Comparative Analysis with Similar Compounds
The following table summarizes this compound's unique properties compared to structurally similar compounds:
Compound Name | Structure Similarity | Primary Use |
---|---|---|
Gly-Pro-Amido-4-Methylcoumarin | Yes | Dipeptidyl peptidase IV substrate |
Glycyl-L-Valine 7-amido-4-methylcoumarin | Yes | Fluorogenic substrate for enzyme assays |
L-Alanyl-L-proline | Moderate | Peptide synthesis and enzyme assays |
This compound is distinguished by its specific fluorogenic properties and direct application in monitoring DPP-IV activity, making it a vital tool in diabetes research and therapeutic development.
Pharmacokinetics and Environmental Factors
The pharmacokinetics of this compound suggest that it is metabolized by DPP-IV, with its activity influenced by environmental factors such as pH and temperature. Understanding these factors is crucial for optimizing experimental conditions and ensuring reproducibility in biochemical assays.
Q & A
Basic Research Questions
Q. Q1: What are the established protocols for synthesizing and purifying H-Pro-AMC.HBr, and how do variations in reaction conditions affect yield and purity?
Methodological Answer:
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Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected proline and AMC derivatives. Critical parameters include coupling reagent choice (e.g., HBTU vs. DIC/HOBt), solvent (DMF or DCM), and temperature .
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Purification via reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Yield optimization requires monitoring by LC-MS and adjusting reaction time (e.g., 24–48 hours) .
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Data Table Example:
Condition Yield (%) Purity (%) HBTU, DMF, 25°C 65 95 DIC/HOBt, DCM, 4°C 72 98
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Use NMR spectroscopy (¹H, ¹³C) to confirm peptide backbone and AMC moiety. Key signals: proline δ-CH₂ (1.8–2.2 ppm), AMC aromatic protons (7.2–7.8 ppm) .
- Mass spectrometry (HRMS) for molecular weight verification (expected [M+H]⁺: 432.18 Da). Discrepancies >0.01 Da suggest incomplete deprotection or side reactions .
- FTIR for amide bond confirmation (1640–1680 cm⁻¹) and Br⁻ counterion identification (broad peak ~3400 cm⁻¹) .
Advanced Research Questions
Q. Q3: What experimental strategies resolve contradictions in reported enzymatic cleavage rates of this compound across different protease assays?
Methodological Answer:
- Controlled variable testing: Compare buffer pH (e.g., Tris vs. phosphate), ionic strength, and temperature. For example, cathepsin K activity varies significantly at pH 5.5 vs. 7.0 .
- Statistical validation: Apply ANOVA to assess inter-assay variability. If p < 0.05, use Bland-Altman plots to identify systematic biases .
- Protease specificity profiling: Use multiplexed fluorogenic substrates (e.g., this compound vs. Z-FR-AMC) to rule out cross-reactivity .
Q. Q4: How can computational modeling (e.g., MD simulations) predict this compound’s binding affinity to understudied proteases?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with protease crystal structures (PDB ID: e.g., 1MEM for caspase-3). Focus on AMC’s fluorophore interactions with active-site residues .
- MD simulations (GROMACS): Run 100-ns trajectories to assess binding stability. Metrics: RMSD (<2.0 Å acceptable), hydrogen bond occupancy (>50% critical for affinity) .
- Validation: Correlate in silico ΔG values with experimental IC₅₀ data. Discrepancies >1 kcal/mol suggest force field inaccuracies .
Q. Q5: What are the limitations of using this compound in high-throughput screening (HTS) for protease inhibitors, and how can researchers mitigate them?
Methodological Answer:
- Limitations:
- Autofluorescence interference (AMC’s excitation/emission: 380/460 nm).
- Non-specific hydrolysis in complex biological matrices (e.g., serum).
- Mitigation strategies:
- Use quenchers (e.g., sodium azide) to reduce background noise .
- Normalize data using internal controls (e.g., non-cleavable D-Pro-AMC analog) .
- Data Table Example:
Condition | Signal-to-Noise Ratio |
---|---|
No quencher | 5:1 |
0.1% sodium azide | 20:1 |
Q. Q6: How should researchers design experiments to assess this compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?
Methodological Answer:
- Stability assays: Incubate this compound in human plasma (37°C, pH 7.4) or simulated lysosomal buffer (pH 4.5, cathepsin L). Monitor degradation via HPLC at 0, 1, 6, 24 hours .
- Kinetic analysis: Fit data to first-order decay models (k = ln(2)/t₁/₂). Half-life <1 hour indicates poor suitability for in vivo studies .
- Metabolite identification: Use LC-MS/MS to characterize breakdown products (e.g., free AMC or Pro-AMC fragments) .
Propriétés
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGBLTXSIXDLZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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